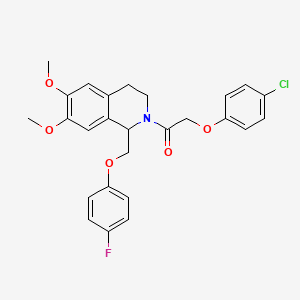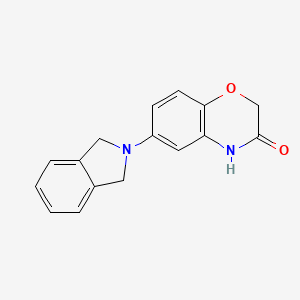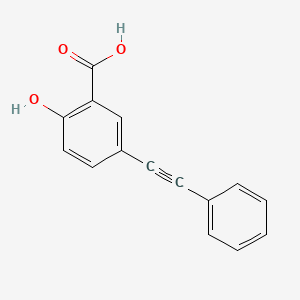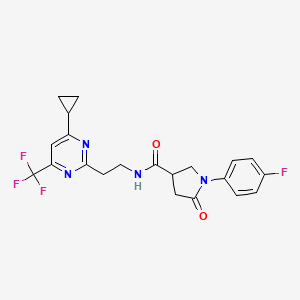
2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a fascinating compound recognized for its intricate structure. This compound exhibits several significant properties, contributing to its utility in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves multiple steps:
Formation of Isoquinoline Core: : The synthesis begins with the preparation of the isoquinoline core, often through a Bischler-Napieralski reaction.
Substitution Reactions: : Introduction of methoxy groups at the 6th and 7th positions through nucleophilic substitution.
Ether Linkage Formation: : Synthesis of the 4-chlorophenoxy and 4-fluorophenoxy groups via Williamson ether synthesis.
Final Assembly: : These intermediates are then connected via a series of condensation and coupling reactions to yield the final compound.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound requires carefully controlled conditions to maximize yield and purity. Factors such as temperature, pressure, and reaction time are optimized to enhance production efficiency.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidative reactions, particularly at the methoxy and isoquinoline sites, leading to the formation of various oxidation products.
Reduction: : Selective reduction of the carbonyl group within the ethanone linkage is possible under specific conditions.
Substitution: : Both the chlorophenoxy and fluorophenoxy groups can participate in electrophilic aromatic substitution reactions, making the compound versatile for further functionalization.
Common Reagents and Conditions:
Oxidation Reactions: : Reagents such as potassium permanganate and chromium trioxide are utilized.
Reduction Reactions: : Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution Reactions: : Halogenated solvents, strong bases like sodium hydride, and acidic catalysts facilitate these reactions.
Major Products Formed:
These reactions yield products that vary based on the specific reaction conditions employed. For instance, oxidative pathways may yield quinoline derivatives, while reduction reactions can lead to alcohols or alkanes.
科学的研究の応用
2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has broad applications in various fields:
Chemistry: : Serves as a starting material for the synthesis of more complex molecules.
Biology: : Used in the study of receptor binding due to its structural similarities with certain natural ligands.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of advanced materials, such as polymers and resins.
作用機序
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : Primarily interacts with enzyme active sites and receptor binding domains, modulating their activity.
Pathways Involved: : Can influence signaling pathways by binding to specific proteins, altering their conformation and function.
類似化合物との比較
2-(4-fluorophenoxy)-1-(1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
2-(4-bromophenoxy)-1-(1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: These compounds share structural similarities but differ in their substituents, resulting in variations in their reactivity and application potential.
Is there any aspect you want to dive deeper into?
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClFNO5/c1-31-24-13-17-11-12-29(26(30)16-34-20-7-3-18(27)4-8-20)23(22(17)14-25(24)32-2)15-33-21-9-5-19(28)6-10-21/h3-10,13-14,23H,11-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQFDCMGTOKLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)COC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClFNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2850018.png)

![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2850022.png)
![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2850023.png)
![10-(3,4-dimethoxyphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2850027.png)
![5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2850029.png)
![N-{[4-(4-ethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2850030.png)

![N-Methyl-N-[2-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2850033.png)

![2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide](/img/structure/B2850037.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2850038.png)

